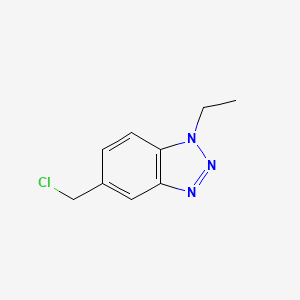

5-(Chloromethyl)-1-ethylbenzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)furfural (CMF) is an organic compound that consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It’s obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .

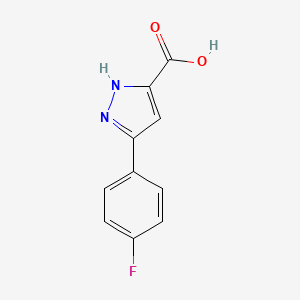

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)furfural (CMF) consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Chemical Reactions Analysis

The production of 5-(Chloromethyl)furfural (CMF) from spent biomass involves a series of chemical reactions. The spent biomass is processed in a hydrolysis reactor to produce CMF in a biphasic, two solvent system .

Physical And Chemical Properties Analysis

5-(Chloromethyl)furfural (CMF) is a colorless liquid . It’s obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Applications De Recherche Scientifique

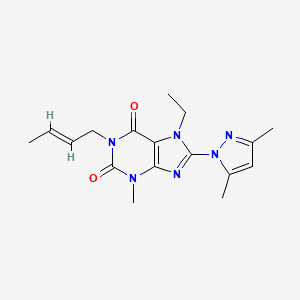

Molecular Stabilities and Conformational Analyses

A study investigated the tautomeric properties, conformations, and anti-cancer properties of various benzimidazole derivatives, highlighting the importance of 5-(Chloromethyl)-1-ethylbenzotriazole in understanding the structural basis for their potential anti-cancer activity. These compounds, including variants with different substituents, were analyzed using density functional theory and molecular docking, revealing insights into their interactions with the EGFR binding pocket and potential as anti-cancer agents (Karayel, 2021).

Photo Transformation in Environmental Research

Research on 5-chlorobenzotriazole (CBT), a close relative of 5-(Chloromethyl)-1-ethylbenzotriazole, has provided valuable insights into its photochemical behavior in aqueous solutions under UV radiation. This study explored the effects of pH, salinity, metal species, and humic acid on the photo-transformation processes of CBT, showing how environmental factors influence its degradation and potential environmental impact (Liu et al., 2021).

Heterocyclic Compounds with Anti-cancer Potential

The synthesis and evaluation of heterocyclic compounds containing the benzotriazole moiety, such as 5-(Chloromethyl)-1-ethylbenzotriazole, have been crucial in developing new anti-cancer agents. These compounds have been synthesized and tested for their antitumor activity, showing promising results in inhibiting cancer cell growth through various mechanisms, indicating their potential in cancer therapy (Kaldrikyan et al., 2011).

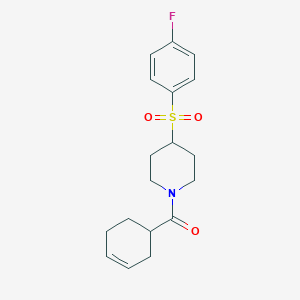

Corrosion Inhibition Studies

The study of benzotriazole derivatives, including those similar to 5-(Chloromethyl)-1-ethylbenzotriazole, has significantly contributed to understanding their role as corrosion inhibitors. These compounds have been evaluated for their effectiveness in protecting metals from corrosion, providing insights into their application in industrial settings to extend the lifespan of metal components (Zucchi et al., 1996).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of compounds bearing the benzotriazole unit have shed light on their potential as antimicrobial agents. Studies have demonstrated the synthesis of benzotriazole derivatives, including 5-(Chloromethyl)-1-ethylbenzotriazole, and their testing against various bacteria and fungi, highlighting their potential in developing new antimicrobial drugs (Flores et al., 2013).

Safety And Hazards

While specific safety data for 5-(Chloromethyl)-1-ethylbenzotriazole is not available, related compounds like 5-(Chloromethyl)furfural (CMF) can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear, so CMF should be handled with caution .

Orientations Futures

There’s a growing interest in the synthesis of 5-(Chloromethyl)furfural (CMF) as a novel building block of similar molecular structure to that of 5-hydroxymethylfurfural (HMF). CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .

Propriétés

IUPAC Name |

5-(chloromethyl)-1-ethylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACRLKYEUNRCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CCl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1-ethylbenzotriazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2760008.png)

![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)

![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)

![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)